molecular formula C18H24ClNO4 B12756582 Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride CAS No. 90138-42-4

Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride

Cat. No.: B12756582
CAS No.: 90138-42-4
M. Wt: 353.8 g/mol
InChI Key: NWOYLGNPJBTWKL-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran moiety and a diethylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride typically involves multiple steps. One common approach is the reaction of a benzofuran derivative with a diethylaminoethanol under specific conditions to introduce the diethylaminoethoxy group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The benzofuran moiety may also contribute to the compound’s overall biological effects by interacting with various cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(diethylamino)ethoxy]-2-hydroxyphenyl}ethanone hydrochloride
  • 2-(2-Dimethylaminoethoxy)ethanol
  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Uniqueness

Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the benzofuran and diethylaminoethoxy moieties distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

Properties

CAS No.

90138-42-4

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

1-[4-acetyl-5-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)9-10-22-16-8-7-15-14(18(16)13(4)21)11-17(23-15)12(3)20;/h7-8,11H,5-6,9-10H2,1-4H3;1H

InChI Key

NWOYLGNPJBTWKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C2=C(C=C1)OC(=C2)C(=O)C)C(=O)C.Cl

Origin of Product

United States

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